Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate
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Overview
Description
ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine . The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets. The oxazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and sulfonamide-containing molecules . Examples include:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H23F3N4O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C19H23F3N4O6S/c1-5-15(27)24-18(19(20,21)22,17(28)31-6-2)23-13-7-9-14(10-8-13)33(29,30)26-16-11(3)12(4)25-32-16/h7-10,23,26H,5-6H2,1-4H3,(H,24,27) |
InChI Key |
QNLREGMUIGZUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C |
Origin of Product |
United States |
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